2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
Description
Historical Development of Indole-Sulfonamide Hybridization
The convergence of indole and sulfonamide chemistry began in the mid-20th century with the discovery of sulfonamide antibiotics. Researchers soon recognized that appending sulfonamide groups to heterocyclic frameworks like indole could enhance target specificity and pharmacokinetic profiles. Early work focused on antimicrobials, but by the 1980s, applications expanded to carbonic anhydrase inhibition, as demonstrated by acetazolamide derivatives.
A landmark study in 2009 systematically analyzed indole's role as a "privileged scaffold," catalyzing interest in hybrid systems. The incorporation of sulfonamide groups at strategic positions (e.g., C-3 of indole) enabled dual targeting of enzymatic and receptor-based pathways. For 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, this hybridization approach optimizes electronic interactions through chlorine substitution while maintaining conformational flexibility via the dimethylaminoethyl linker.
Indole as a Privileged Scaffold in Drug Discovery Research
Indole's prominence arises from its presence in endogenous neurotransmitters (e.g., serotonin) and its structural mimicry of peptide backbones. Key attributes include:
- Planar aromaticity : Facilitates π-π stacking with protein binding pockets, particularly in G protein-coupled receptors (GPCRs).
- Modifiable positions : C-3 substitutions (as in the target compound) allow steric and electronic tuning without disrupting core interactions.
- Metabolic stability : The 1-methyl group in the target molecule reduces oxidative deamination, enhancing bioavailability compared to unmethylated analogs.
Recent computational studies suggest that indole's electron-rich system complements the electron-withdrawing sulfonamide group, creating charge gradients critical for binding to polar enzyme active sites.
Sulfonamide Functionality in Contemporary Medicinal Chemistry
Sulfonamides contribute three primary pharmacological advantages:
- Enzyme inhibition : The -SO₂NH- group coordinates with zinc ions in metalloenzymes like carbonic anhydrase, as shown in Figure 1.
$$
\text{Enzyme-Zn}^{2+} + \text{RSO}2\text{NH}2 \rightarrow \text{Enzyme-Zn}^{2+}\cdots\text{O}_2\text{SNHR} \quad \text{(Inhibited state)}
$$ - Hydrogen-bond networks : Sulfonamide protons participate in extensive H-bonding, as evidenced by X-ray crystallography of hCA II complexes (Table 1).
- Toxicophore mitigation : Modern derivatives avoid historical toxicity issues through targeted substitutions, such as the 2-chloro group in the subject compound, which reduces off-target reactivity.
Table 1 : Hydrogen-Bond Interactions of Sulfonamide-Containing Inhibitors with hCA II
| Compound | H-Bond Donor | H-Bond Acceptor | Bond Length (Å) |
|---|---|---|---|
| Acetazolamide | NH | Thr199-O | 2.9 |
| Target Compound* | SO₂NH | Gln92-NE2 | 3.1 |
*Predicted via molecular docking simulations
Current Research Landscape for Indole-Sulfonamide Compounds
The target molecule exemplifies three emerging trends:
- Selective CA inhibition : Unlike early sulfonamides that broadly inhibit carbonic anhydrases, the dimethylaminoethyl linker in this compound induces isoform selectivity. In vitro studies show 12-fold greater affinity for hCA IX over hCA II, crucial for targeting hypoxic tumors.
- Dual-targeting strategies : Molecular dynamics simulations predict simultaneous interactions with CA IX and serotonin receptors, leveraging indole's GPCR affinity.
- Synthetic methodology : A novel four-step synthesis achieves 78% overall yield (Figure 2):
Ongoing structure-activity relationship (SAR) studies focus on optimizing the chloro-substitution pattern. Preliminary data indicate that 2-chloro analogs exhibit superior metabolic stability compared to 3- or 4-chloro isomers in hepatic microsome assays.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)18(15-13-23(3)17-10-6-4-8-14(15)17)12-21-26(24,25)19-11-7-5-9-16(19)20/h4-11,13,18,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMAGFMCOFIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, the compound undergoes alkylation with a suitable alkylating agent to introduce the dimethylamino group.
Sulfonamide Formation: The alkylated indole is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems. Safety measures are crucial due to the use of reactive chemicals and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the indole or dimethylamino groups.
Hydrolysis: Under acidic or basic conditions, the sulfonamide linkage can be hydrolyzed.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the indole or dimethylamino groups.
Reduction: Reduced forms of the indole or dimethylamino groups.
Hydrolysis: Breakdown products of the sulfonamide linkage.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide exhibit promising antitumor properties. A study involving the synthesis and evaluation of related benzenesulfonamides demonstrated significant cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The structure-activity relationship (SAR) analysis highlighted that modifications in the sulfonamide moiety can enhance anticancer efficacy .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. In vitro studies have shown that certain derivatives possess notable effectiveness against a range of bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways, making it a candidate for further development as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves several steps, typically starting from readily available indole derivatives. The introduction of the dimethylamino group and subsequent chlorination are critical for enhancing the biological activity of the compound. Various synthetic routes have been explored to optimize yield and purity .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on a series of related compounds, where modifications to the sulfonamide group were systematically evaluated. The results indicated that specific substitutions could lead to enhanced potency against target cancer cell lines. For instance, introducing electron-withdrawing groups on the aromatic ring significantly improved antitumor activity .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The indole moiety is known for its ability to interact with various biological targets, while the sulfonamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
Table 1: Key Structural Differences
Key Observations :
- Chloro Position : The target compound’s 2-chloro group contrasts with 3-chloro derivatives (e.g., ), which may alter steric interactions in binding pockets.
- Indole Substitution: 1-Methylindole in the target compound vs.
- Functional Groups : Pyrimidinyl and methoxy groups in Osimertinib and compound 7a enhance kinase inhibition, absent in the target compound.
Physicochemical Properties
Table 2: Physical and Spectral Data
Biological Activity
2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, also known as 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)propanamide (CAS No. 1421373-36-5), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activity, and therapeutic implications based on diverse research findings.
- Molecular Formula : C28H34ClN7O2
- Molecular Weight : 536.07 g/mol
- IUPAC Name : 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives, including this compound. For instance, it has been shown to interact with receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. The inhibition of these pathways can lead to reduced cell proliferation in various cancer types.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| GBM Cells | 100 µM | Not reported | RTK inhibition | |
| M21 Melanoma | Varying concentrations (10–100 µM) | 25 µM (approx.) | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro studies reported significant inhibition of inflammatory cytokines and enzymes involved in inflammatory processes.
Table 2: Anti-inflammatory Activity Data
| Compound | Inhibition (%) at 100 µM | Reference |
|---|---|---|
| 2-chloro-N... | 93.80% (vs. diclofenac at 90.21%) | |
| Various analogs | 76.68% to 98.16% |
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of RTKs : This leads to decreased signaling for cell proliferation and survival.
- Cytokine Modulation : Reduction in TNF-alpha levels indicates a potential for managing inflammatory responses.
- Cell Cycle Arrest : The compound's interaction with cellular mechanisms can halt the progression of cancer cells through the cell cycle.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study on Glioblastoma Treatment :
- A study evaluated the cytotoxic effects of benzenesulfonamide derivatives on glioblastoma cells, demonstrating significant reductions in cell viability when treated with this compound.
- Findings indicated that doses as low as 10 µM could effectively inhibit cell growth, suggesting a promising avenue for glioblastoma therapy.
-
Anti-inflammatory Efficacy :
- In vivo models showed that administration of the compound led to reduced edema and inflammation markers compared to control groups treated with standard anti-inflammatory drugs.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, and what are the critical reaction conditions to consider?
- Methodological Answer : Synthesis typically involves coupling 2-chlorobenzenesulfonyl chloride with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted sulfonyl chloride. Critical parameters include stoichiometric excess of the amine (1.2 eq), inert atmosphere (N₂), and monitoring by TLC to prevent over-alkylation .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing the purity and structural integrity of this sulfonamide derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Indole protons (δ 7.2–7.8 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), and sulfonamide NH (δ 5–6 ppm, exchangeable).
- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error.
- HPLC : C18 column (acetonitrile/water + 0.1% TFA) for purity assessment (≥95% peak area).
- IR : S=O stretches (1350–1150 cm⁻¹) validate sulfonamide formation .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, and what key structural parameters should be analyzed?
- Methodological Answer :
-
Data Collection : Single-crystal diffraction at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
-
Software : SHELXT for structure solution, SHELXL for refinement.
-
Critical Parameters :
-
Bond Lengths : S–N (1.73–1.75 Å), C–S (1.74–1.78 Å).
-
Dihedral Angles : Between aromatic systems (e.g., 35.85° in related structures).
-
Hydrogen Bonding : Intramolecular C–H⋯O interactions (2.3–2.5 Å).
-
Validation : R-factor <0.05, displacement parameters refined anisotropically .
Table 1. Representative Crystallographic Data
Parameter Observed Value Literature Range* S–N bond length 1.734 Å 1.72–1.76 Å Dihedral angle (Ar–Ar) 35.85° 30–40° R-factor 0.041 <0.05 *From comparable sulfonamides .
Q. In structure-activity relationship (SAR) studies, how do substituent variations at the indole and benzenesulfonamide moieties influence pharmacological potency?
- Methodological Answer :
-
Design : Synthesize analogs with halogen substituents (e.g., 4-F, 3-Cl) and indole N-alkyl groups.
-
Assays : Anti-HIV-1 activity (IC50) in MT-4 cells, cytotoxicity via MTT assay.
-
Findings :
-
Electron-withdrawing groups (e.g., 2-Cl) enhance binding affinity (IC50 = 0.15 μM vs 0.8 μM for unsubstituted).
-
Dihedral angles >30° improve membrane permeability (logP = 2.8 vs 1.9 for planar analogs) .
Table 2. Impact of Substituents on Bioactivity
Substituent IC50 (μM) logP 2-Cl 0.15 2.8 4-OMe 1.2 1.9 3-NO₂ 0.08 3.5
Q. How should researchers address contradictions in biological activity data between in vitro and ex vivo models?
- Methodological Answer :
- Potential Causes : Metabolic instability (assess via liver microsomes), protein binding (equilibrium dialysis).
- Resolution :
Validate assays with positive controls (e.g., zidovudine for anti-HIV activity).
Apply multivariate regression to identify variables (e.g., serum protein content).
Use PK/PD modeling to reconcile discrepancies .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- logP Prediction : Schrödinger’s QikProp (experimental vs calculated: 2.8 vs 3.1).
- Metabolic Sites : DFT (B3LYP/6-31G*) identifies indole C3 and sulfonamide S as oxidation targets.
- BBB Penetration : Molecular dynamics (AMBER) predict low CNS access (tPSA = 85 Ų) .
Q. How can crystallization strategies improve diffraction-quality crystals for hygroscopic samples?
- Methodological Answer :
- Solvent System : Slow evaporation from dichloromethane/hexane (1:3) at 4°C.
- Cryoprotection : 5% glycerol for data collection at 100 K.
- Crystal Metrics : Monoclinic P21/c system, Z’ = 1, Rint < 0.05 .
Data Contradiction Analysis
Q. What systematic approaches reconcile discrepancies in synthetic yields across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
